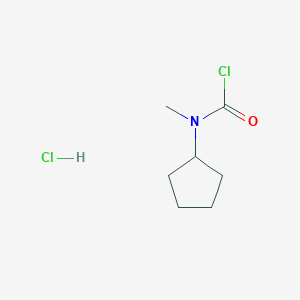
Cyclopentyl(methyl)carbamic chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl(methyl)carbamic chloride hydrochloride is a chemical compound that belongs to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl chloride functional group, which is known for its reactivity and utility in various chemical reactions . This compound is used in organic synthesis and has applications in various fields including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentyl(methyl)carbamic chloride hydrochloride can be synthesized through the reaction of cyclopentylamine with phosgene (COCl₂). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows: [ \text{Cyclopentylamine} + \text{Phosgene} \rightarrow \text{Cyclopentyl(methyl)carbamic chloride} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also involve purification steps to obtain the desired product in high purity .
化学反应分析
Types of Reactions
Cyclopentyl(methyl)carbamic chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form cyclopentyl(methyl)carbamic acid and hydrochloric acid.
Common Reagents and Conditions
Alcohols: React with this compound to form carbamates.
Amines: React to form ureas.
Water: Causes hydrolysis to form carbamic acids.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from hydrolysis.
科学研究应用
Cyclopentyl(methyl)carbamic chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pesticides, dyes, and other industrial chemicals
作用机制
The mechanism of action of cyclopentyl(methyl)carbamic chloride hydrochloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications .
相似化合物的比较
Similar Compounds
Dimethylcarbamoyl Chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Cyclohexylcarbamoyl Chloride: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
Cyclopentyl(methyl)carbamic chloride hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other carbamoyl chlorides. Its cyclopentyl group provides steric effects that can influence its reactivity and interactions with other molecules .
属性
分子式 |
C7H13Cl2NO |
|---|---|
分子量 |
198.09 g/mol |
IUPAC 名称 |
N-cyclopentyl-N-methylcarbamoyl chloride;hydrochloride |
InChI |
InChI=1S/C7H12ClNO.ClH/c1-9(7(8)10)6-4-2-3-5-6;/h6H,2-5H2,1H3;1H |
InChI 键 |
VKXOVXQSOSXEJU-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCCC1)C(=O)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


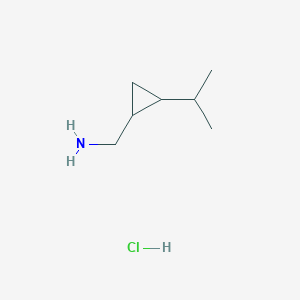
![4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one](/img/structure/B12931820.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-](/img/structure/B12931827.png)
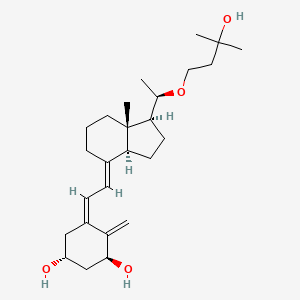
![4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde](/img/structure/B12931859.png)
![1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)

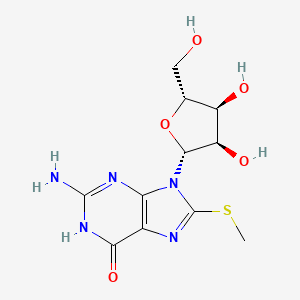
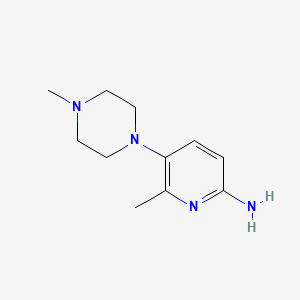
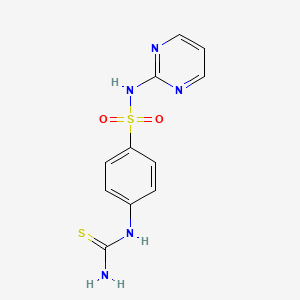
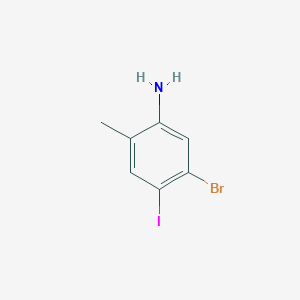
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine](/img/structure/B12931904.png)

![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)
